

# Application Notes and Protocols for the Recrystallization of Amino-pyrazoles

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## Compound of Interest

Compound Name: 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed techniques and protocols for the purification of amino-pyrazoles, a critical class of heterocyclic compounds with significant applications in medicinal chemistry and drug development.[1] The following sections offer insights into solvent selection, experimental procedures, and relevant biological pathways.

## Data Presentation: Solvent Systems for Amino-pyrazole Recrystallization

The selection of an appropriate solvent system is paramount for successful recrystallization, aiming for high solubility at elevated temperatures and low solubility at room temperature.[2] While extensive quantitative solubility data for a wide range of amino-pyrazoles is not readily available in public literature, the following table summarizes common solvents and solvent pairs used for the recrystallization of various amino-pyrazole derivatives, based on published experimental data.

Amino-pyrazole Derivative	Recrystallization Solvent(s)	Observations and Yield	Reference
3(5)-Aminopyrazole	Methanol	Yielded white needles.	Organic Syntheses, CV6P0037
3(5)-Aminopyrazole	Isopropyl alcohol	Used for washing the crude product.	Organic Syntheses, CV6P0037
3-Amino-3-pyrazoline sulfate	Methanol	Product was unstable to prolonged heating.	Organic Syntheses, CV6P0037
4-Amino-(1H)-pyrazole derivatives	Petroleum ether	Used for purification of a nitro-pyrazole precursor.	US20210009566A1
3,4-Substituted-5-aminopyrazoles	Acetone or Acetonitrile	Used for purification by trituration.	ACS Omega 2017, 2, 12, 8933–8942
5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile	Glacial Acetic Acid	Yielded purified product.	JOCPR, 2012, 4(1):234-238
Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate	Petroleum Ether	Yielded an off-white solid with >99% purity and 84% yield.	US20210009566A1

## Experimental Protocols

Below are detailed methodologies for the recrystallization of specific amino-pyrazoles, adapted from established literature.

### Protocol 1: Recrystallization of 3(5)-Aminopyrazole

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

- Crude 3(5)-aminopyrazole

- Methanol
- Erlenmeyer flask
- Heating source (e.g., hot plate)
- Filtration apparatus (e.g., Büchner funnel and flask)
- Ice bath

Procedure:

- Place the crude 3(5)-aminopyrazole in an Erlenmeyer flask.
  - Add a minimal amount of methanol to the flask.
  - Gently heat the mixture while stirring until the solid completely dissolves.
  - If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.
  - Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
  - For maximum crystal recovery, place the flask in an ice bath for approximately 30 minutes.
  - Collect the crystals by vacuum filtration using a Büchner funnel.
  - Wash the crystals with a small amount of cold methanol to remove any remaining impurities.
  - Dry the purified crystals. The melting point of the purified product is reported to be 34-37 °C.
- [3]

## Protocol 2: Recrystallization of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile

This protocol is based on a method described in the Journal of Chemical and Pharmaceutical Research.[4]

#### Materials:

- Crude 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile
- Glacial acetic acid
- Erlenmeyer flask
- Heating source
- Filtration apparatus

#### Procedure:

- Dissolve the crude 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile in a minimal amount of hot glacial acetic acid in an Erlenmeyer flask.
- Heat the mixture gently to ensure complete dissolution.
- Allow the solution to cool slowly to room temperature to facilitate crystal growth.
- Once crystallization is complete, collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent (e.g., cold ethanol or ether) to remove residual acetic acid and soluble impurities.
- Dry the crystals thoroughly. The reported melting point of the purified product is 197-199 °C.

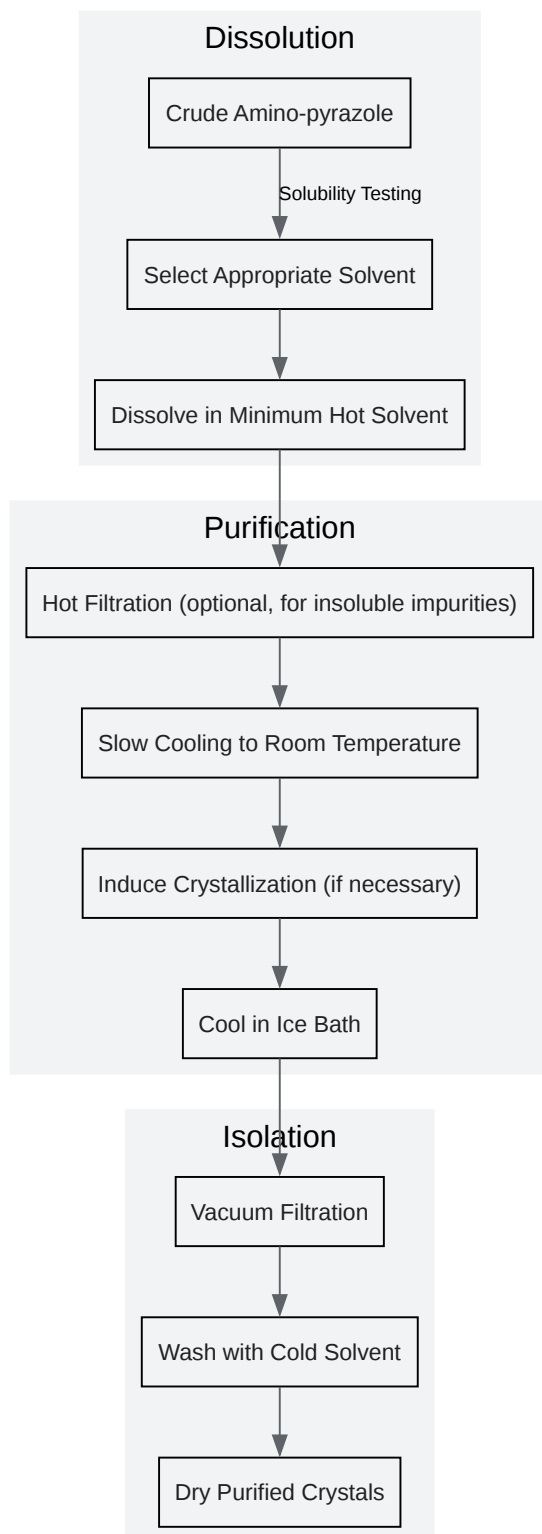
[4]

## Mandatory Visualizations

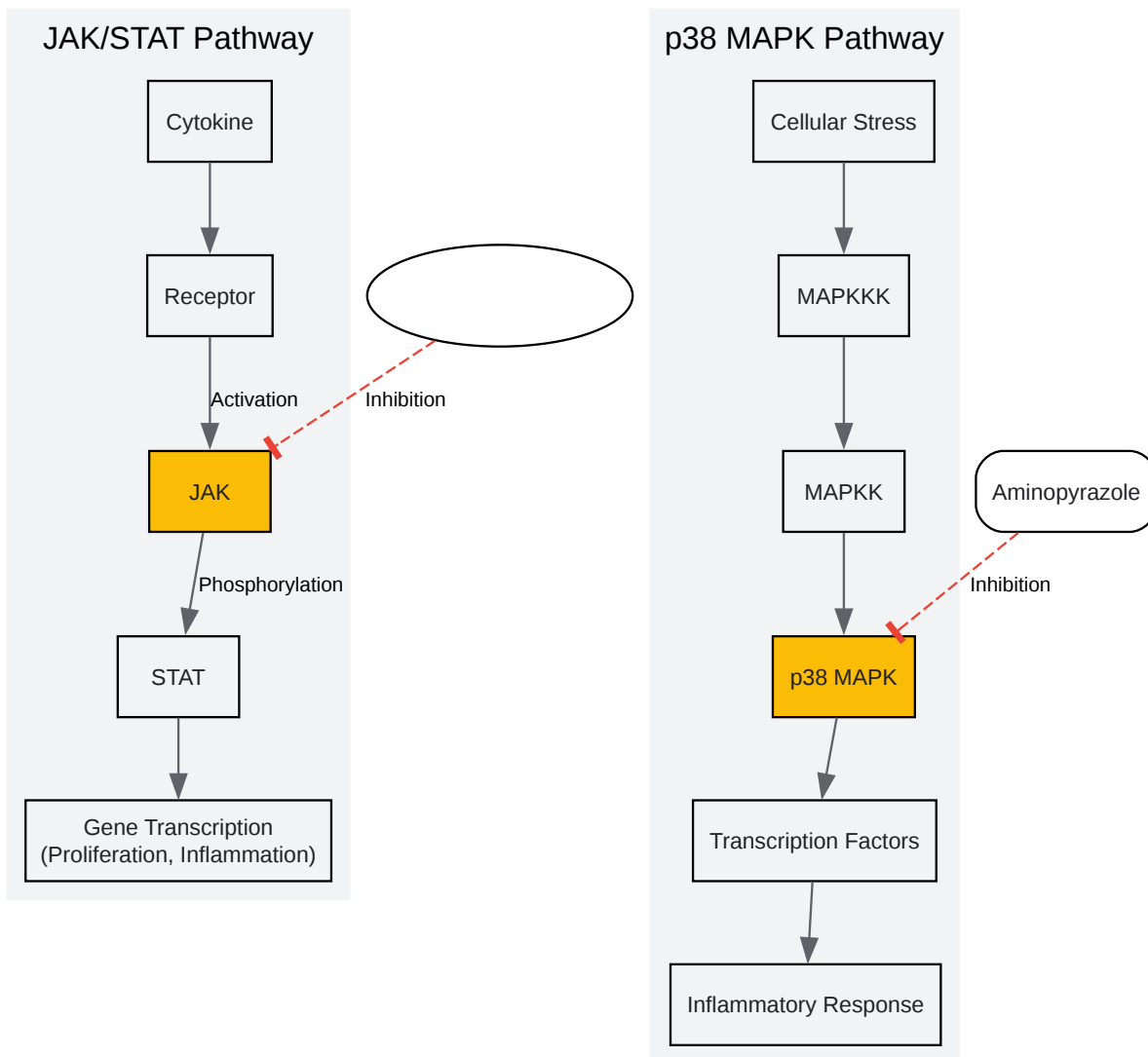
### General Experimental Workflow for Recrystallization

The following diagram illustrates a typical workflow for the purification of amino-pyrazoles by recrystallization.

## General Recrystallization Workflow



## Inhibition of Kinase Signaling Pathways by Amino-pyrazoles

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